Daunomycinone-d3

Description

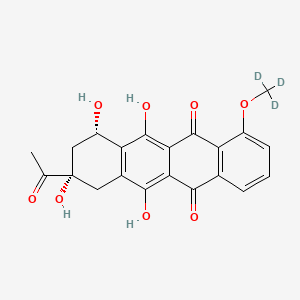

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-QRKUCEJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Daunomycinone D3 and Analogues

Strategic Chemical Synthesis of Daunomycinone (B1669838) Core Structure

The tetracyclic quinone structure of daunomycinone presents a considerable synthetic challenge, which has been addressed through both total synthesis from simple precursors and semi-synthetic modification of naturally occurring anthracyclines.

Development of Total Synthetic Routes

The total synthesis of daunomycinone has been achieved through various strategic approaches, often involving the construction of the A and D rings followed by the annulation of the B and C rings. One notable strategy involves the Friedel-Crafts reaction to assemble the core tetracyclic system. For instance, the synthesis reported by Kende and colleagues utilized a regiospecific Friedel-Crafts acylation to construct the anthraquinone system from simpler aromatic precursors.

Another powerful approach employs cycloaddition reactions. The Diels-Alder reaction, in particular, has been used to form the B ring and establish the key stereochemistry. Methodologies developed by pioneers in the field have demonstrated the utility of quinone dienophiles in constructing the central part of the molecule. These routes often require multiple steps to introduce the correct oxygenation pattern and stereocenters, particularly at the C7 and C9 positions.

Key strategies in the total synthesis of the daunomycinone core are summarized below:

| Synthetic Strategy | Key Reactions | Notable Features |

| Friedel-Crafts Annulation | Friedel-Crafts acylation, cyclization | Convergent approach, builds upon pre-functionalized A and D ring precursors. |

| Diels-Alder Cycloaddition | [4+2] cycloaddition using quinone dienophiles | Efficiently constructs the B ring and sets relative stereochemistry. |

| Anionic Condensation | Hauser annulation, Michael addition | Effective for forming the tetracyclic system from phthalide sulfones and enones. |

| Domino Reactions | Tandem Claisen-Diels-Alder sequence | A streamlined approach to rapidly build molecular complexity. |

These total synthesis routes, while often lengthy, provide crucial access to analogues that are not available from natural sources, including those with modifications on the aromatic D-ring.

Semi-synthetic Transformations from Natural Product Isolates

A more direct and often higher-yielding approach to obtain daunomycinone is through the degradation of the parent antibiotic, daunorubicin (B1662515), which is readily available from fermentation processes of Streptomyces species. The most common semi-synthetic method is the acid-catalyzed hydrolysis of the glycosidic bond that links the daunosamine (B1196630) sugar to the C7 hydroxyl group of the aglycone.

This transformation is typically achieved by treating daunorubicin with a mild acid, such as dilute hydrochloric acid or trifluoroacetic acid, under controlled temperature conditions. The lability of the glycosidic bond allows for its selective cleavage without significant degradation of the tetracyclic core, affording daunomycinone in good yield.

Reaction: Acid Hydrolysis of Daunorubicin

Starting Material: Daunorubicin

Reagent: Mild Acid (e.g., 0.1 N HCl)

Product: Daunomycinone, Daunosamine

Description: The protonation of the glycosidic oxygen atom facilitates the departure of the sugar moiety, which is subsequently hydrolyzed to daunosamine, leaving the desired aglycone, daunomycinone.

This semi-synthetic route is the most practical and widely used method for the large-scale production of daunomycinone for further chemical modification or for use as a reference standard.

Isotopic Incorporation Techniques for Deuterated Daunomycinone (Daunomycinone-d3)

Deuterium-labeled compounds, such as this compound, are indispensable as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic and metabolic studies. The synthesis of these labeled analogues requires specific techniques for the precise incorporation of deuterium (B1214612) atoms.

Directed Deuteration Methods for Specific Labeling

The introduction of deuterium into the daunomycinone structure can be achieved through several methods. One common strategy is to use deuterated reagents during a total synthesis campaign. For example, using a deuterated building block for the A-ring could introduce deuterium into the methoxy group or the aromatic ring itself.

A more versatile method is the hydrogen-deuterium exchange (H/D exchange) on the pre-synthesized daunomycinone molecule. This is often accomplished using a transition metal catalyst, such as palladium, iridium, or rhodium, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The catalyst facilitates the activation of C-H bonds, allowing for the exchange of hydrogen for deuterium.

For this compound, a common target for labeling is the methoxy group at the C4 position. This can be achieved by demethylation of the C4 phenol followed by re-methylation using a deuterated methylating agent, such as iodomethane-d3 (CD₃I).

Control over Regioselectivity and Extent of Deuterium Incorporation

Controlling the specific location (regioselectivity) and the number of incorporated deuterium atoms is critical. For labeling the methoxy group to produce this compound, the synthetic route involving demethylation and subsequent re-methylation with CD₃I offers perfect control over both regioselectivity and the extent of deuteration (incorporation of exactly three deuterium atoms).

In the case of catalytic H/D exchange, regioselectivity is governed by the catalyst and the directing groups on the substrate. Phenolic hydroxyl groups can direct ortho-deuteration on the aromatic rings. The reaction conditions—including temperature, pressure of D₂, and reaction time—are optimized to control the extent of deuterium incorporation and minimize side reactions.

| Deuteration Method | Deuterium Source | Typical Catalyst | Control Features |

| Synthetic Build-up | Deuterated Reagents (e.g., CD₃I) | N/A | Precise control over location and number of D atoms based on reagent choice. |

| Catalytic H/D Exchange | D₂O, D₂ gas | Pd/C, Iridium complexes | Regioselectivity influenced by directing groups; extent controlled by reaction conditions. |

| Acid/Base Catalyzed Exchange | D₂O, Acetic acid-d4 | Strong acid or base | Targets acidic protons, such as those alpha to carbonyl groups. |

Synthesis of this compound Conjugates and Chemically Modified Derivatives

This compound serves as a crucial building block for creating labeled conjugates used in advanced analytical and biomedical research. The chemical handles on the daunomycinone core, primarily the C7 and C9 hydroxyl groups and the C13 ketone, are sites for modification.

The synthesis of conjugates typically involves linking this compound to other molecules such as peptides, antibodies, or nanoparticles. For example, the C13 ketone can be converted to an oxime, which can then be ligated to an aminooxy-functionalized peptide, forming a stable oxime linkage. This strategy has been used to create targeted drug-peptide conjugates for cancer therapy, and the use of the deuterated analogue allows for precise tracking and quantification of the conjugate in biological systems.

Furthermore, the C7 hydroxyl group, being the site of glycosylation in the parent drug, can be used for attaching other moieties. These modifications are valuable for creating a panel of isotopically labeled standards that correspond to various metabolites or synthetic derivatives of daunorubicin, facilitating comprehensive drug metabolism and pharmacokinetic (DMPK) studies. The synthetic chemistry applied to native daunomycinone is directly transferable to its deuterated counterpart, this compound, to produce these essential research tools.

Glycosylation Reactions of Deuterated Aglycones

The introduction of deuterium into the aglycone moiety of complex glycosides, such as in this compound, offers a powerful tool for probing reaction mechanisms and enhancing the metabolic stability of the resulting compounds. The glycosylation of these deuterated aglycones is a critical step in the synthesis of their corresponding glycosides. This process involves the stereoselective formation of a glycosidic bond between the deuterated aglycone and a glycosyl donor.

Recent advances in glycosylation chemistry have provided a variety of methods applicable to deuterated aglycones. These reactions are often catalyzed by acids or bases, with the goal of achieving high yields and specific anomeric selectivity. nih.gov The choice of catalyst, solvent, and reaction conditions can significantly influence the outcome of the glycosylation reaction. For instance, acid-base catalyzed activations of both the glycosyl donor and acceptor have been shown to proceed with high efficiency and selectivity. nih.gov

The structure of the aglycone itself can also influence the course of the glycosylation reaction. Studies have shown that the reactivity and selectivity of N-glycan processing reactions can be affected by the structure of the aglycone, including the presence of hydrophobic moieties and the length of linkers between the glycan and the aglycone. nih.gov While these studies were not performed on this compound specifically, the principles can be extrapolated to understand how the deuterated aglycone might behave in glycosylation reactions.

Table 1: Examples of Glycosylation Reactions with Modified Aglycones

| Glycosyl Donor | Aglycone | Catalyst/Conditions | Product | Yield (%) | Anomeric Selectivity | Reference |

| Thioglycosides | Sterically hindered phenols | Aryl(trifluoroethyl)iodonium triflimide | 1,2-trans glycoside | Moderate to Good | Moderate to Excellent | nih.gov |

| Orthoester derivative | Cyclohexanol | EGA, 4Å MS | β-glycoside | 62 | Not specified | mdpi.com |

| Not specified | BODIPY-dye with varying linkers | Endoplasmic reticulum fraction | (Glc1)Man9GlcNAc2-linker-BODIPY | Not specified | Not specified | nih.gov |

EGA: a Brønsted acid, MS: Molecular Sieves

Design and Synthesis of Mechanistic Probes based on this compound

The incorporation of deuterium into Daunomycinone, resulting in this compound, is a key strategy in the design of mechanistic probes. Deuterium labeling allows for the investigation of reaction mechanisms and metabolic pathways through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is slower, which can lead to altered reaction rates and metabolic profiles. This principle is widely used in drug discovery to create "heavy" drugs with improved pharmacokinetic properties.

The synthesis of mechanistic probes based on this compound involves the introduction of the deuterium label at specific positions within the aglycone structure. This can be achieved through various synthetic methodologies, including the use of deuterated starting materials or reagents in multi-component reactions. beilstein-journals.org For example, deuterated aldehydes and isonitriles have been successfully employed in multicomponent reactions to produce a diverse range of deuterium-labeled products with high yields and no scrambling of the deuterium label. beilstein-journals.org

Once synthesized, these deuterated probes can be used in a variety of studies. For instance, they can be used to investigate the mechanism of action of anthracycline antibiotics like daunorubicin. The cardiotoxicity of anthracyclines is a major limitation of their clinical use, and it is believed to be related to the generation of reactive oxygen species. nih.govresearchgate.netnih.gov By using this compound based probes, researchers can study the enzymatic and non-enzymatic reactions involved in the bioactivation of these drugs and the subsequent generation of toxic metabolites.

Table 2: Applications of Deuterated Compounds as Mechanistic Probes

| Deuterated Compound | Application | Key Findings | Reference |

| [D1]-aldehydes and [D2]-isonitriles | Multicomponent reactions for synthesis of deuterated drug analogues | Enabled preparation of diverse deuterated products with no deuterium scrambling. | beilstein-journals.org |

| Deuterated FDA-approved calcium channel blockers | Surrogate pharmacokinetic analyses | Prolongation of metabolic half-life (t1/2) confirmed by microsomal stability assays. | beilstein-journals.org |

| [D2]-benzylic compounds from [D3]-formamides | Synthesis of metabolically stable compounds | Potential for significantly enhanced metabolic stability. | beilstein-journals.org |

Cutting Edge Analytical and Spectroscopic Characterization of Daunomycinone D3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Multi-Nuclear NMR Techniques for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the three-dimensional structure and conformational dynamics of molecules like Daunomycinone-d3. The incorporation of deuterium (B1214612) (d3) offers specific advantages for NMR analysis, particularly when combined with other nuclei.

Proton NMR (¹H NMR): ¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule, revealing the connectivity and environment of each proton. This is fundamental for initial structural assignment and confirmation.

Carbon NMR (¹³C NMR): ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between CH₃, CH₂, CH, and quaternary carbons.

Deuterium NMR (²H NMR): The presence of deuterium (d3) allows for ²H NMR studies. While less sensitive than ¹H NMR, ²H NMR is valuable for studying molecular motion and dynamics, as the quadrupolar nucleus of deuterium is highly sensitive to its local environment and motion. This can provide insights into the flexibility and dynamic behavior of this compound in different states or interactions.

2D NMR Techniques: Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing through-bond and through-space correlations between nuclei. These techniques are critical for unambiguous structural assignment of complex molecules like this compound, mapping out the entire molecular framework.

Table 3.2.2.1: Illustrative NMR Nuclei and Their Role in this compound Characterization

| Nucleus | Technique(s) | Primary Information Gained | Relevance to this compound |

| ¹H | 1D NMR, COSY, HSQC | Proton environments, connectivity | Structural elucidation, confirmation |

| ¹³C | 1D NMR, DEPT, HMBC | Carbon skeleton, functional groups | Detailed structural mapping |

| ²H | 2D NMR (e.g., DOSY) | Molecular motion, diffusion, dynamics | Probing flexibility and interactions |

Isotope-Edited/Filtered NMR for Intermolecular Interaction Mapping

Isotope-edited or isotope-filtered NMR techniques leverage the presence of specific isotopes, such as deuterium, to selectively enhance or suppress signals from labeled molecules. This is particularly powerful for studying intermolecular interactions, such as this compound binding to biomolecules like proteins or nucleic acids.

By selectively editing or filtering signals based on the presence or absence of deuterium, researchers can distinguish the this compound molecule from the biological host or other components in a complex mixture. This allows for the precise mapping of binding sites, characterization of binding affinities, and the study of conformational changes induced upon interaction. For instance, a ¹H NMR spectrum of a protein-Daunomycinone-d3 complex could be acquired with deuterium-filtered detection, thereby showing only the ¹H signals from the protein that are in close proximity to the deuterated this compound, or vice versa, by selectively removing the signals from the deuterated compound. This approach is crucial for understanding drug-target interactions at a molecular level.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Anthracycline compounds, including daunomycinone (B1669838) derivatives, are known to undergo redox cycling, generating reactive radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing these paramagnetic species.

Detection and Characterization of Semiquinone Radicals

Daunomycinone and its derivatives can be enzymatically reduced to semiquinone radicals, which are key intermediates in their cytotoxic mechanisms and potential for generating reactive oxygen species (ROS). EPR spectroscopy allows for the direct detection of these semiquinone radicals. The characteristic EPR spectra, including hyperfine coupling constants and g-values, provide detailed information about the structure and electronic environment of these radical species. Studies have shown that daunomycinone aglycones can form semiquinone free radicals, which can be measured by EPR spectroscopy chemsrc.comresearchgate.net. The analysis of these spectra can reveal the specific sites of radical formation and the stability of these intermediates under various conditions.

Table 3.3.1.1: EPR Parameters for Semiquinone Radicals (Illustrative)

| Radical Species | g-value (approx.) | Hyperfine Coupling Constants (mT) | Notes |

| Semiquinone | ~2.004 | Varies based on structure and environment | Detected via EPR; crucial for redox cycling studies |

Note: Specific g-values and hyperfine coupling constants for this compound semiquinone radicals would be determined experimentally and depend on the specific radical species and experimental conditions.

Spin Trapping and Spin Labeling Techniques

To detect highly reactive and short-lived free radicals, EPR spin trapping techniques are employed. This involves using a diamagnetic molecule, known as a spin trap (e.g., DMPO or PBN), which reacts with the transient radical to form a more stable radical adduct. This adduct can then be detected and characterized by EPR spectroscopy syntechinnovation.cominterchim.fr. The resulting spin adducts have distinct EPR spectral features that allow for the identification of the original radical species.

Spin labeling, a related technique, involves covalently attaching a stable paramagnetic probe (spin label) to a molecule of interest. Changes in the EPR spectrum of the spin label, influenced by its local environment and molecular motion, provide information about the conformation, dynamics, and interactions of the labeled molecule. While less common for characterizing the intrinsic radical intermediates of this compound itself, spin labeling could be used to study this compound interactions with other molecules if a spin label were attached to this compound.

Chromatographic and Spectrophotometric Approaches

Chromatographic and spectrophotometric methods are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution, sensitivity, and quantitative accuracy. HPLC methods are developed to separate this compound from complex matrices, such as biological samples or reaction mixtures.

Separation: Reversed-phase HPLC, often utilizing C18 columns, is commonly employed. The mobile phase typically consists of a mixture of aqueous buffers and organic solvents (e.g., acetonitrile, methanol) with gradients or isocratic elution.

Detection:

UV-Vis Detection: this compound, possessing a chromophore, can be detected using UV-Vis spectrophotometry. Specific wavelengths (e.g., around 254 nm or characteristic absorption maxima) are chosen for optimal sensitivity and selectivity.

Mass Spectrometry (LC-MS): Coupling HPLC with Mass Spectrometry (LC-MS) provides highly specific detection based on the mass-to-charge ratio (m/z) of this compound and its potential fragments. This is invaluable for unambiguous identification and quantification, especially in complex biological samples.

Method Validation: For reliable quantitative analysis, HPLC methods are rigorously validated. Key validation parameters include:

Linearity: The proportional relationship between the analyte concentration and the detector response.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements.

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 3.4.1.1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Range (Example) | Notes |

| Column | C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Optimized for resolution and run time. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects separation efficiency and sensitivity. |

| Column Temperature | 25 - 40 °C | Can improve peak shape and reproducibility. |

| Detection Wavelength | 254 nm or specific λmax of Daunomycinone | UV-Vis detection; specific wavelength chosen for sensitivity and selectivity. |

| Detector Type | UV-Vis, PDA, or Mass Spectrometer (LC-MS) | MS offers higher specificity and structural information. |

| LOD (example) | ~0.01 - 0.1 µg/mL | Varies significantly based on detector and method. |

| LOQ (example) | ~0.03 - 0.3 µg/mL | Varies significantly based on detector and method. |

| Linearity (R²) | ≥ 0.995 | Indicates a good correlation between concentration and response. |

Compound List:

this compound

Daunomycinone

Doxorubicin

Adriamycinone (ADM-ONE)

Semiquinone radicals

Superoxide (B77818) anion radicals

Hydrogen peroxide

Hydroxyl radicals

DMPO (5,5-Dimethyl-1-Pyrroline N-Oxide)

PBN (α-phenyl-N-tert-butylnitrone)

UV-Visible Spectroscopy for Spectroscopic Fingerprinting

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to characterize chemical compounds by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is particularly valuable for compounds possessing chromophores – molecular functional groups or systems that absorb UV-Vis radiation due to the presence of conjugated π-electron systems mdpi.compearson.comupi.edu. For this compound, UV-Vis spectroscopy serves as a crucial tool for spectroscopic fingerprinting, enabling its identification and quality assessment based on its unique absorption profile mdpi.comfrontiersin.org.

Daunomycinone is the aglycone (the non-sugar part) of the anthracycline antibiotic daunorubicin. Anthracyclines, including daunorubicin, are characterized by their tetracyclic quinone structure, which is responsible for their significant absorption in the UV-Vis range nih.govveeprho.com. The electronic transitions within this conjugated system, particularly π-π* transitions associated with the quinonoid moiety, give rise to characteristic absorption bands tudublin.ie. While specific UV-Vis data for the deuterated analog, this compound, is not extensively detailed in readily available literature, its spectral properties are expected to closely mirror those of its non-deuterated counterpart, Daunomycinone, and its parent drug, Daunorubicin, as isotopic substitution typically does not drastically alter the electronic transitions responsible for UV-Vis absorption researchgate.net.

Research on Daunorubicin, which shares the core Daunomycinone structure, indicates distinct absorption maxima. These wavelengths, when plotted as absorbance versus wavelength, create a unique spectral signature or "fingerprint" for the compound mdpi.comfrontiersin.org. This fingerprint allows for the differentiation of this compound from other compounds and can be used to monitor its purity and stability.

Typical UV-Visible Absorption Data for Daunorubicin (Indicative of this compound)

| Wavelength (nm) | Description of Absorption Band |

| 232 | Characteristic absorption peak |

| 252 | Characteristic absorption peak |

| 290 | Characteristic absorption peak |

| 480 | Prominent visible absorption peak, attributed to the quinonoid structure |

The presence and intensity of these absorption bands, particularly the prominent peak in the visible region around 480 nm, are indicative of the Daunomycinone structure. UV-Vis spectroscopy, therefore, provides a rapid and non-destructive method for the initial characterization and quality control of this compound, contributing to its comprehensive analytical profile.

Compound List:

this compound

Daunomycinone

Daunorubicin (DNR)

Doxorubicin (DOX)

Biochemical Transformations and Metabolic Pathways of Daunomycinone and Its Deuterated Analogues

Enzymatic Reduction Pathways of the Quinone Moiety

The tetracyclic quinone structure of daunomycinone (B1669838) is a primary site for enzymatic reduction, a key step in its metabolism. oncohemakey.comresearchgate.net These reactions are catalyzed by various cellular oxidoreductases and can proceed via one- or two-electron transfer mechanisms. imrpress.comnih.gov

The metabolism of the daunomycinone quinone moiety occurs through two main reductive pathways:

One-Electron Reduction : This pathway involves the transfer of a single electron to the quinone, resulting in the formation of a highly reactive semiquinone free radical. imrpress.comnih.govhilarispublisher.com This reaction is often catalyzed by flavoproteins. oncohemakey.com The semiquinone radical is unstable and can participate in redox cycling, where it transfers its electron to molecular oxygen to regenerate the parent quinone. researchgate.netimrpress.com This cycle produces reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂), which can induce significant oxidative stress. oncohemakey.comresearchgate.nethilarispublisher.com The formation of the semiquinone metabolite is thought to augment the molecule's cytotoxicity. nih.gov

Two-Electron Reduction : This pathway involves the transfer of two electrons to the quinone, typically from NAD(P)H, to form a more stable hydroquinone (B1673460). researchgate.netimrpress.comresearchgate.net This reaction is generally considered a detoxification step. imrpress.com In addition to the quinone moiety, a separate two-electron reduction can occur at the side-chain carbonyl group, converting it into a secondary alcohol metabolite. hilarispublisher.compharmgkb.org This conversion to a more polar alcohol is a major metabolic route for anthracyclines. hilarispublisher.compharmgkb.org

The balance between these one- and two-electron reduction pathways can differ significantly among various tissue types, depending on the local expression and activity of specific reductase enzymes. pharmgkb.org

A diverse array of cellular enzymes is responsible for the reductive metabolism of daunomycinone. These enzymes exhibit different specificities for one- or two-electron transfer processes.

Enzymes primarily involved in one-electron reduction to form the semiquinone radical include:

NADPH-cytochrome P450 reductase (CPR). researchgate.netimrpress.comnih.gov

NADH-cytochrome b5 reductase. researchgate.netimrpress.com

Mitochondrial enzymes such as NADH:ubiquinone oxidoreductase (Complex I). researchgate.netimrpress.compharmgkb.org

Xanthine oxidase (XDH). imrpress.compharmgkb.org

Nitric oxide synthases (NOS). nih.govpharmgkb.org

Enzymes catalyzing the two-electron reduction of the quinone to a hydroquinone are mainly:

NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1 or DT-diaphorase). imrpress.comnih.govmdpi.com

Furthermore, enzymes responsible for the two-electron reduction of the side-chain carbonyl group include members of the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies. pharmgkb.org For instance, CBR1 is a major contributor in the liver, while AKR1A is highly important in heart tissue. pharmgkb.org

| Reduction Pathway | Enzyme System | Cellular Location (Typical) |

|---|---|---|

| One-Electron Reduction (Semiquinone Formation) | NADPH-cytochrome P450 Reductase (CPR) | Microsomes |

| NADH-cytochrome b5 Reductase | Microsomes | |

| NADH:ubiquinone oxidoreductase (Complex I) | Mitochondria | |

| Xanthine Oxidase (XDH) | Cytosol | |

| Nitric Oxide Synthases (NOS) | Cytosol/Membrane | |

| Two-Electron Reduction (Hydroquinone Formation) | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Cytosol |

| Two-Electron Reduction (Side-Chain Carbonyl) | Carbonyl Reductases (e.g., CBR1) | Cytosol/Microsomes |

| Aldo-keto Reductases (e.g., AKR1A) | Cytosol |

Hydroxylation and Glycosylation Biotransformations

Beyond reduction, daunomycinone undergoes other significant biotransformations, including hydroxylation and glycosylation, which further diversify its metabolic profile.

Enzymatic hydroxylation is a critical pathway in the metabolism of many aromatic compounds, introducing hydroxyl (-OH) groups into the molecular structure. nih.gov This process is typically catalyzed by monooxygenases, such as cytochrome P450 (CYP) enzymes, or dioxygenases. nih.govmdpi.com These biocatalytic reactions can enhance the water solubility of the compound and create new sites for subsequent conjugation reactions. mdpi.com The selective transfer of an oxygen atom is a challenging chemical reaction, and enzymes accomplish this with high efficiency and specificity. nih.govnih.gov While specific studies detailing the hydroxylation of daunomycinone were not predominant in the reviewed literature, the involvement of CYP enzymes, particularly isoforms like CYP3A4, is well-established in the oxidative metabolism of many xenobiotics, including other complex molecules. nih.govuv.es

Glycosylation is the enzymatic process of attaching a carbohydrate moiety to a molecule. For daunomycinone, this involves the transfer of a sugar to its 7-hydroxyl group, a reaction central to the biosynthesis of clinically used anthracyclines like daunorubicin (B1662515). ontosight.aicapes.gov.brusp.br This transformation is catalyzed by enzymes known as glycosyltransferases (GTFs). capes.gov.br These enzymes often utilize activated sugar donors, such as UDP-sugars, to glycosylate the aglycone. usp.br For example, syntheses of daunorubicin analogs from the daunomycinone aglycone have been achieved using one-pot enzymatic glycosylation systems. usp.br In Streptomyces species, dedicated GTFs are responsible for attaching sugars like L-daunosamine to the daunomycinone core. usp.brmdpi.com Research has also demonstrated the synthesis of novel analogs by attaching other sugars, such as D-glucuronic acid, to the 7-hydroxyl position of daunomycinone, highlighting the versatility of enzymatic and chemo-enzymatic glycosylation strategies. researchgate.netnih.gov

Microbial Bioconversion and Biotechnological Applications

Microbial systems, particularly bacteria from the genus Streptomyces, are the natural producers of many anthracycline antibiotics. mdpi.com These microorganisms possess the complete enzymatic machinery for the biosynthesis and modification of compounds like daunomycinone. Biotechnological applications harness these microbial capabilities for the production of valuable pharmaceuticals through bioconversion or biotransformation. nih.gov

Microbial bioconversion utilizes whole microbial cells or their isolated enzymes to perform specific chemical reactions. This approach allows for the conversion of precursor molecules into more complex or modified products. For instance, blocked mutants of Streptomyces coeruleorubidus have been used to convert anthracyclinone precursors into daunomycin. jst.go.jp

The fields of metabolic engineering and synthetic biology offer powerful tools to optimize these microbial factories. mdpi.comnih.gov By modifying the genetic makeup of these microorganisms, it is possible to enhance the production of desired compounds, eliminate the formation of unwanted by-products, or even create novel metabolic pathways to generate new derivatives. mdpi.comnih.gov These biotechnological strategies represent a sustainable and highly specific alternative to traditional chemical synthesis for producing complex molecules like daunomycinone derivatives.

Role of Streptomyces Species in Biosynthesis and Modification

Streptomyces species, particularly Streptomyces peucetius, are the primary natural producers of daunorubicin and its hydroxylated derivative, doxorubicin. researchgate.netgla.ac.uk These soil-dwelling Gram-positive bacteria possess the complex genetic machinery required for the biosynthesis of the daunomycinone aglycone and its subsequent glycosylation. researchgate.net The production of daunomycinone is a multi-step process orchestrated by a type II polyketide synthase (PKS) system. clearsynth.com This process begins with a propionyl-CoA starter unit and nine malonyl-CoA extender units, which are condensed to form a 21-carbon polyketide chain. clearsynth.comnih.gov A series of tailoring enzymes, including cyclases, oxygenases, and methyltransferases, then modify this chain to yield the characteristic tetracyclic ring structure of daunomycinone. google.comresearchgate.net

The biosynthetic gene clusters (BGCs) responsible for daunorubicin production in S. peucetius have been extensively characterized. researchgate.net These clusters encode not only the PKS enzymes but also the enzymes required for the synthesis of the deoxyamino sugar, TDP-L-daunosamine, and the glycosyltransferases that attach this sugar to the daunomycinone aglycone. google.comnih.gov Key genes such as dnrK (methyltransferase) and doxA (a cytochrome P450 oxidase) are crucial for the final modification steps leading to daunorubicin and doxorubicin. google.comresearchgate.net

Furthermore, various Streptomyces strains, including mutants blocked at specific points in the biosynthetic pathway, have been instrumental in studying and manipulating daunomycinone production. nih.govmicrobiologyresearch.org For instance, mutants of S. peucetius and Streptomyces coeruleorubidus have been shown to accumulate different intermediates and shunt products of the anthracycline pathway, providing valuable insights into the functions of specific biosynthetic genes. nih.govresearchgate.netresearchgate.net These strains can also be used to biotransform exogenously supplied daunomycinone derivatives. nih.gov

Table 1: Key Streptomyces Species and their Role in Daunomycinone Biosynthesis and Modification

| Streptomyces Species | Role | Key Findings | References |

| Streptomyces peucetius | Primary producer of daunorubicin and doxorubicin. | Contains the complete biosynthetic gene cluster for daunomycinone and daunorubicin synthesis. Mutants are used for pathway elucidation and novel analogue production. | researchgate.netgla.ac.ukclearsynth.com |

| Streptomyces coeruleorubidus | Producer of daunomycin-related compounds. | Used in biotransformation studies of daunomycinone derivatives. Accumulates different sets of anthracycline metabolites compared to S. peucetius. | nih.govresearchgate.netresearchgate.net |

| Streptomyces galilaeus | Producer of other anthracyclines (aclacinomycins). | Used in genetic engineering experiments to create hybrid anthracyclines by combining biosynthetic pathways. | researchgate.net |

| Streptomyces sp. strain C5 | Daunomycin producer. | Source of the doxA gene, which is responsible for the conversion of daunomycin to doxorubicin. | nih.govnih.gov |

Directed Biotransformation for Novel Analogue Generation

Directed biotransformation leverages the enzymatic machinery of microorganisms to modify specific chemical compounds, leading to the generation of novel analogues. Streptomyces species, with their rich repertoire of tailoring enzymes, are particularly well-suited for this purpose. By feeding daunomycinone or its semisynthetic derivatives to wild-type or mutant strains of Streptomyces, it is possible to create a diverse array of new anthracycline structures. nih.govnih.gov

One common approach involves using "blocked mutants," which are strains that have a genetic defect in a specific step of their native antibiotic biosynthetic pathway. nih.govmicrobiologyresearch.org These mutants can accumulate specific intermediates or can be used to modify exogenous substrates without producing their own natural end-products. For example, an adriamycin-blocked mutant of S. peucetius var. caesius has been shown to convert various semisynthetic derivatives of daunomycinone into their 7-deoxy-13-dihydrodaunomycinone counterparts. nih.gov Similarly, S. coeruleorubidus mutants have been used to transform daunomycinone derivatives into their corresponding 13-dihydro forms. nih.gov

Genetic engineering has further expanded the possibilities for directed biotransformation. By introducing genes from different biosynthetic pathways into a host Streptomyces strain, "hybrid" anthracyclines with altered aglycone or sugar moieties can be produced. researchgate.net For instance, expressing the doxA gene from Streptomyces sp. strain C5 in Streptomyces lividans conferred the ability to convert daunomycin to doxorubicin. nih.govnih.gov More complex engineering, such as introducing genes for the synthesis of alternative sugar moieties, has led to the production of N,N-dimethylated anthracyclines with potentially reduced cardiotoxicity. nih.gov

Table 2: Examples of Directed Biotransformation of Daunomycinone and its Derivatives

| Substrate | Microorganism | Transformation | Product | Reference |

| Daunomycinone | S. peucetius var. caesius (adriamycin-blocked mutant) | Reduction | 13-dihydrodaunomycinone | nih.gov |

| 7-O-methyl-daunomycinone | S. peucetius var. caesius (adriamycin-blocked mutant) | Deoxygenation and Reduction | 7-deoxy-13-dihydrodaunomycinone | nih.gov |

| Daunomycin | Streptomyces lividans expressing doxA | Hydroxylation | Doxorubicin | nih.govnih.gov |

| ε-rhodomycinone glycoside | Streptomyces sp. strain C5 enzymes (in vitro) | Methylation, Hydroxylation, Oxidation | Doxorubicin | researchgate.net |

Deuterium (B1214612) Isotope Effects in Biochemical Reaction Mechanisms

The substitution of hydrogen with its heavier, stable isotope deuterium (D) is a powerful tool in the study of biochemical reaction mechanisms. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. venable.com This difference in bond strength can alter the rate of reactions where C-H bond cleavage is a key step, a phenomenon known as the deuterium isotope effect. The use of deuterated analogues like Daunomycinone-d3 can, therefore, provide invaluable information about its metabolic fate.

Kinetic Isotope Effects (KIE) for Rate-Limiting Step Determination

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For deuterium-labeled compounds, the KIE is typically expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A significant KIE (kH/kD > 1) indicates that the cleavage of the C-H bond at the labeled position is involved in the rate-limiting step of the reaction. nih.gov

Elucidation of Hydrogen Transfer Processes

Deuterium labeling is also an indispensable technique for tracing the movement of hydrogen atoms during enzymatic reactions. By using this compound as a substrate, it is possible to follow the fate of the deuterium atoms and thereby elucidate the mechanisms of hydrogen transfer processes. clearsynth.com

For instance, the reduction of the C-13 keto group of daunomycinone to a hydroxyl group is a common metabolic transformation. nih.gov By using this compound labeled at or near the C-13 position, one could investigate the stereochemistry and mechanism of the responsible ketoreductase enzymes. Mass spectrometry and NMR spectroscopy can be used to determine the location and retention of deuterium in the product, providing detailed insights into the enzyme's mechanism of action.

Furthermore, deuterium labeling can help to uncover "metabolic switching," where blocking one metabolic pathway through deuteration leads to an increase in metabolism at an alternative site. venable.com Studying the metabolic profile of this compound in various biological systems, including microbial cultures and liver microsomes, can reveal previously unknown metabolic pathways and provide a more complete picture of its biochemical transformations. nih.govmusechem.com

Mechanistic Studies of Molecular and Cellular Interactions of Daunomycinone D3

Intercalation into Nucleic Acids and Topoisomerase Modulation

The planar aromatic chromophore of the Daunomycinone-d3 molecule is fundamental to its ability to interfere with DNA replication and transcription. This interference is achieved through direct binding to DNA and subsequent disruption of enzymes critical for maintaining DNA topology.

The interaction between this compound and DNA is a well-studied example of molecular intercalation. The flat tetracyclic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This process is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions.

| Kb (Binding Constant) | A measure of the affinity between the drug and DNA. A higher Kb indicates stronger binding. | this compound exhibits a high binding affinity for DNA, reflecting a stable drug-DNA complex. |

This table provides a generalized summary of the thermodynamic profile for the interaction of the Daunomycin chromophore with DNA.

The dynamics of the binding involve the this compound molecule approaching the DNA helix, causing a local unwinding and lengthening of the DNA structure to create a space for the intercalating chromophore. The electrostatic interactions, particularly involving the parent compound's daunosamine (B1196630) sugar, further stabilize this complex. nih.gov

Topoisomerase II is a vital enzyme that resolves topological problems in DNA, such as supercoiling and tangling, which arise during replication and transcription. nih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the breaks. This compound acts as a "topoisomerase poison" by interfering with this catalytic cycle. nih.govmdpi.com

The mechanism involves the formation of a ternary complex comprising this compound, Topoisomerase II, and DNA. nih.gov The drug molecule intercalates into the DNA at the site of enzyme activity and stabilizes the "cleavage complex," which is the intermediate state where the enzyme is covalently bound to the 5' ends of the broken DNA. nih.govmdpi.com By stabilizing this complex, this compound prevents the relegation or resealing step of the topoisomerase action. nih.gov This leads to an accumulation of permanent, enzyme-linked DNA double-strand breaks, which are highly cytotoxic and can trigger apoptotic cell death pathways. nih.govmdpi.com The ability of the compound to induce these cleavable complexes is a cornerstone of its biological activity. researchgate.net

The DNA in eukaryotic cells is not naked but is packaged into a complex structure called chromatin, which consists of DNA wound around histone proteins. The fundamental repeating unit of chromatin is the nucleosome. The interaction of this compound with DNA can have profound effects on this higher-order structure.

More recent research has identified a novel activity for anthracyclines: the ability to cause the eviction of core histones (H2A, H2B, H3, H4) from open, transcriptionally active regions of chromatin. researchgate.net This histone eviction is independent of the drug's ability to induce DNA double-strand breaks and leads to significant deregulation of the transcriptome. researchgate.net The histone variant H2AX, a key player in the DNA damage response, is also evicted, which can impair DNA repair processes. researchgate.net Furthermore, histone acetylation, a mark of open chromatin, has been shown to increase the binding affinity of Daunomycin for chromatin and enhance drug-induced DNA dissociation from nucleosomes. nih.gov

Generation of Reactive Oxygen Species (ROS) and Redox Cycling

A second major mechanism of this compound's bioactivity involves its quinone moiety, which can participate in cellular redox reactions to produce damaging reactive oxygen species.

The chemical structure of this compound contains a quinone ring that is susceptible to enzymatic reduction. Cellular flavin-containing reductases, such as NADPH-cytochrome P450 reductase, can catalyze the transfer of a single electron to the quinone (Q), converting it into a highly reactive semiquinone free radical (Q•⁻). nih.govresearchgate.net

Reaction: Q + e⁻ → Q•⁻

This semiquinone radical is typically short-lived under aerobic conditions. It can readily transfer its extra electron to molecular oxygen (O₂) to regenerate the parent quinone and form a superoxide (B77818) radical anion (O₂•⁻). researchgate.netresearchgate.net

Reaction: Q•⁻ + O₂ → Q + O₂•⁻

This process, where the parent molecule is regenerated and can undergo another round of reduction, is known as redox cycling. nih.govresearchgate.net The continuous production of superoxide radicals is a key outcome of this cycle. Superoxide itself is a precursor to other more potent ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can be formed via the Fenton reaction.

The redox cycling of this compound represents a significant perturbation of the cell's normal redox state. The process is initiated by one-electron reductases that utilize cellular reducing equivalents like NADPH or NADH. nih.gov This futile cycling consumes these essential cofactors and simultaneously generates a flux of ROS. nih.govsemanticscholar.org

The enzymatic one-electron reduction is the rate-limiting step that initiates the cascade. nih.gov Once the semiquinone is formed, the subsequent reaction with oxygen is rapid. The resulting superoxide and other ROS can overwhelm the cell's antioxidant defense systems (e.g., superoxide dismutase, catalase, glutathione peroxidase), leading to a state of oxidative stress. This oxidative stress can cause widespread cellular damage, including:

Lipid peroxidation: Damage to cellular membranes, affecting their integrity and function.

Protein oxidation: Alteration of protein structure and function, including critical enzymes.

DNA damage: Oxidation of DNA bases (e.g., formation of 8-oxo-2'-deoxyguanosine) and induction of strand breaks.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Daunomycin |

| Daunomycinone (B1669838) |

| Daunosamine |

| Histone H1 |

| Histone H2A |

| Histone H2AX |

| Histone H2B |

| Histone H3 |

| Histone H4 |

| Superoxide |

| Hydrogen Peroxide |

| Hydroxyl Radical |

Interaction with Cellular Compartments and Macromolecules

The biological activity of anthracyclines is deeply rooted in their interactions with various cellular components, from lipid membranes to proteins and organelles.

The plasma membrane is a crucial interface for the entry of Daunorubicin (B1662515) into the cell and is considered a site of its cytotoxic effects. daneshyari.com Studies using liposomes as model membranes show that Daunorubicin partitions into lipid bilayers, with a preferential location within the hydrophobic phospholipid tails. nih.gov The interaction is driven by both electrostatic and hydrophobic forces and results in altered biophysical properties of the membrane, including a decrease in fluidity in the acyl region of phospholipids. nih.govresearchgate.net

The composition of the membrane significantly influences this interaction. Daunorubicin exhibits a higher affinity for bilayers composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) compared to more complex and rigid membranes containing sphingomyelin (SM) and cholesterol (Chol). nih.gov The presence of these lipids decreases membrane fluidity, which in turn reduces the amount of the drug that can partition into the bilayer. nih.gov Equilibrium binding studies with plasma membranes from murine leukemia P-388 cells revealed different binding constants for drug-sensitive (15000 M⁻¹) and drug-resistant (9800 M⁻¹) cells, suggesting that membrane properties play a role in drug resistance phenomena. nih.gov

Furthermore, Daunorubicin has been shown to affect membrane permeability. In studies with HeLa cells, the drug did not significantly alter the accumulation of fluorescein but strongly inhibited its efflux from the cells. nih.gov This effect on membrane transport properties is similar to that exerted by metabolic inhibitors. nih.gov

| Parameter | Cell/Model System | Value/Observation | Source |

|---|---|---|---|

| Binding Constant (KS) | P-388 cells (drug-sensitive) | 15000 M-1 | nih.gov |

| Binding Constant (KS) | P-388 cells (drug-resistant) | 9800 M-1 | nih.gov |

| Preferential Location | Lipid Bilayer | Phospholipid tails | nih.gov |

| Effect on Permeability | HeLa cells | Strongly inhibits fluorescein efflux | nih.gov |

| Driving Forces | Lipid Bilayer | Electrostatic and hydrophobic interactions | nih.govresearchgate.net |

Daunorubicin's mechanism of action involves complex non-covalent interactions with key cellular proteins. Its primary and most well-known target is DNA, where it intercalates between base pairs. drugbank.com This action directly involves a non-covalent interaction with the enzyme topoisomerase II, stabilizing the DNA-topoisomerase II complex and preventing the religation of DNA strands, which leads to cytotoxic double-strand breaks. drugbank.commdpi.com

Beyond its interaction with the DNA-topoisomerase complex, in silico studies have revealed that Daunorubicin interacts non-covalently with other proteins involved in apoptosis and drug resistance. tandfonline.comnih.gov Molecular docking and dynamics simulations showed that Daunorubicin has a strong interaction with the pro-apoptotic Bax protein, leading to conformational changes that are associated with Bax activation. tandfonline.comnih.gov It also interacts with anti-apoptotic protein complexes such as Mcl-1:mNoxaB and Mcl-1:Bim. tandfonline.comnih.gov Computational studies also predict interactions with metabolizing enzymes like Cytochrome P450 3A4, identifying residues such as S119, R212, and R372 as important for binding. mdpi.com

While its primary interactions are non-covalent, covalent linkages between Daunorubicin and proteins have been engineered for drug delivery purposes. nih.govnih.gov Daunorubicin has been conjugated to serum albumin via a stable amide bond. nih.govnih.gov These studies demonstrate that while not a natural mechanism of action, covalent modification involving the daunosamine sugar's amino group is chemically feasible and has been explored to create lysosomotropic drug-carrier conjugates. nih.gov

| Protein Target | Interaction Type | Key Finding | Source |

|---|---|---|---|

| Topoisomerase II | Non-covalent | Stabilizes the DNA-protein complex, inhibiting DNA religation. | drugbank.commdpi.com |

| Bax | Non-covalent | Strong interaction induces conformational changes, leading to activation. | tandfonline.comnih.gov |

| Mcl-1 protein complexes | Non-covalent | Binds to anti-apoptotic complexes. | tandfonline.comnih.gov |

| Cytochrome P450 3A4 | Non-covalent | Binds to the metabolizing enzyme; key residues are R106, S119, F108, R372, E374. | mdpi.com |

| Serum Albumin | Covalent (Engineered) | Conjugated via an amide bond for drug delivery systems. | nih.govnih.gov |

Mitochondria are critical targets in the cellular toxicity profile of anthracyclines. Treatment of bone marrow stromal cells with Daunorubicin leads to significant mitochondrial dysfunction, characterized by the generation of intracellular reactive oxygen species (ROS). nih.gov Gene expression analysis of these cells revealed that genes downregulated by Daunorubicin treatment were significantly enriched in mitochondrion function. nih.gov

The closely related anthracycline, Doxorubicin, provides further insight into these mechanisms. Doxorubicin accumulates to a high degree in mitochondria, where it interacts with the inner mitochondrial membrane and impairs the respiratory chain, particularly Complex I. mdpi.comnih.govnih.gov This disruption leads to a surge in ROS production and subsequent oxidative stress, causing damage to macromolecules like lipids and proteins. nih.gov This process can also disrupt mitochondrial quality control, leading to an imbalance in mitochondrial fission and fusion and impaired mitophagy (the removal of damaged mitochondria), which culminates in the accumulation of dysfunctional organelles and contributes to cell death. medsci.org

Computational Chemistry Approaches for Molecular Mechanism Elucidation

Computational methods are powerful tools for investigating molecular interactions at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and properties of molecules. cellmolbiol.org These calculations provide information on molecular geometry, charge distribution, and molecular orbitals (HOMO and LUMO), which helps in understanding molecular stability and reactivity. cellmolbiol.orgresearchgate.net

Theoretical studies on Daunorubicin using DFT and Hartree-Fock (HF) calculations have been performed to determine various physicochemical properties. researchgate.net These calculations provide values for properties such as dipole moment and the Gibbs free energy of solvation, which are crucial for understanding the drug's solubility and its interaction with biological environments. researchgate.net

| Property | Calculated Value | Method | Source |

|---|---|---|---|

| Gibbs Free Energy of Solvation (ΔGsolvation) | -6.96 kcal/mol | DFT/HF | researchgate.net |

| Dipole Moment | 6.187 Debye | DFT/HF | researchgate.net |

| Polarizability | 49.25 Å3 | Theoretical Calculation | researchgate.net |

| Refractivity | 133.58 | Theoretical Calculation | researchgate.net |

| Hydration Energy | -28.71 kcal/mol | Theoretical Calculation | researchgate.net |

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed insights into the stability and dynamics of ligand-target complexes. tandfonline.comnih.gov

MD simulations have been instrumental in elucidating the interactions of Daunorubicin with its biological targets. For instance, 100-nanosecond simulations have detailed the interaction between Daunorubicin and the Bax protein, confirming the stability of the binding and the resulting conformational changes in the protein. tandfonline.comnih.gov Similarly, 50-nanosecond simulations have been used to probe the binding mode of Daunorubicin with Cytochrome P450 3A4, showing a stable interaction and identifying the specific amino acid residues involved. mdpi.com MD simulations have also been applied to understand how mutations in enzymes can enhance binding stability and catalytic activity with Daunorubicin. nih.gov

A significant application of MD has been in studying the intercalation of Daunorubicin into DNA. These simulations have helped calculate the free energy changes associated with this process, with the intercalation of Daunorubicin into DNA calculated to be -7.27 kcal/mol. whiterose.ac.uk This provides a quantitative measure of the energetic favorability of this critical step in its mechanism of action.

| Target | Simulation Length | Key Finding | Source |

|---|---|---|---|

| Bax Protein | 100 ns | Revealed stable protein-ligand interaction and conformational changes in Bax. | tandfonline.comnih.gov |

| Cytochrome P450 3A4 | 50 ns | Predicted stable productive and non-productive binding modes. | mdpi.com |

| DNA | Not Specified | Calculated free energy of intercalation to be -7.27 +/- 0.23 kcal/mol. | whiterose.ac.uk |

| Daunorubicin C-14 Hydroxylase (DoxA) | Not Specified | Demonstrated enhanced binding stability in a rationally designed mutant enzyme. | nih.gov |

Dispersion-Corrected Density Functional Theory (DFT-D3, DFT-D4) for Noncovalent Interactions

The accurate theoretical modeling of the interaction between this compound and its biological targets, such as DNA, is critically dependent on the precise calculation of noncovalent interactions. These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, govern the molecular recognition and binding affinity of the compound. Standard Density Functional Theory (DFT) often fails to adequately describe the long-range electron correlation effects that give rise to dispersion forces. To address this limitation, dispersion-corrected DFT methods, such as DFT-D3 and the more recent DFT-D4, have been developed and are essential for studying systems like the this compound-DNA complex.

These methods add a semi-classical dispersion correction term to the conventional Kohn-Sham DFT energy. The D3 correction, for example, calculates this energy based on pre-calculated, atom-pairwise specific dispersion coefficients which are scaled according to the local geometry of the atoms. This approach provides a significant improvement in accuracy for noncovalent interactions with only a marginal increase in computational cost.

The application of DFT-D3/D4 methods allows for a more quantitative and accurate determination of these interaction energies. By properly accounting for dispersion, these models can predict binding affinities and the preference of Daunomycinone for specific DNA sequences with greater fidelity. A representative DFT study on the intercalation of Daunomycin into various stacked DNA base pair dimers demonstrated a clear preference for certain sequences, a finding that aligns well with experimental data. nih.govvu.nl The calculated interaction energies underscore the energetic contributions of these noncovalent forces.

| DNA Base Pair Stack | Interaction Energy (kcal/mol) |

|---|---|

| AT-AT | -46.5 |

| AT-TA | -45.7 |

| GC-AT | -43.0 |

| GC-TA | -42.5 |

| GC-CG | -39.7 |

| GC-GC | -39.5 |

Note: The energies represent the stability of the intercalation complex. More negative values indicate stronger binding. These calculations illustrate the sequence preference of the drug, which is primarily dictated by subtle differences in hydrogen bonding and stacking interactions.

The use of dispersion-corrected DFT is therefore indispensable for obtaining a reliable theoretical description of the noncovalent interactions that define the molecular mechanism of this compound.

QM/MM Approaches for Complex Biological Systems

While dispersion-corrected DFT is excellent for accurately describing the core interactions of this compound, its computational cost limits its application to relatively small molecular systems, such as the drug and a few surrounding DNA base pairs. To study the behavior of the drug within a more realistic biological environment—encompassing an extended DNA strand, solvent molecules (water), and counter-ions—a multi-scale approach is necessary. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide such a framework.

QM/MM methods partition the system into two regions: a small, chemically active region that is treated with a high-level, accurate QM method, and the larger surrounding environment, which is described using a computationally less expensive MM force field. This approach allows for the detailed study of electronic effects, such as charge transfer and polarization, and bond-breaking/forming events within the active site, while still accounting for the structural and electrostatic influence of the broader biological matrix.

For the this compound-DNA system, a typical QM/MM setup would be defined as follows:

QM Region : This would include the this compound molecule and the immediate DNA base pairs involved in intercalation and hydrogen bonding. This allows for an accurate quantum mechanical description of the crucial π-π stacking and hydrogen bond interactions.

MM Region : This region would consist of the rest of the DNA double helix, the surrounding water molecules, and any solvated ions. These components are treated using classical force fields, which effectively model the long-range electrostatic interactions and the conformational dynamics of the macromolecule.

This hybrid approach makes it computationally feasible to perform molecular dynamics simulations, which can be used to explore the free energy landscape of the binding process, identify transition states, and understand the dynamic conformational changes in both the drug and the DNA upon binding. benjamin-bouvier.fr Studies combining DFT with MM have been developed to predict the free energy of binding for anthracycline antibiotics to DNA, demonstrating the power of such hybrid models. researchgate.net By simulating the entire pathway from a groove-bound state to a fully intercalated state, QM/MM can provide unparalleled insight into the mechanistic details of molecular and cellular interactions. benjamin-bouvier.frnih.gov

| Component | Region | Theoretical Method | Primary Role in Simulation |

|---|---|---|---|

| This compound | QM | DFT (e.g., with D3 correction) | Accurate modeling of electronic structure and noncovalent interactions (stacking, H-bonds). |

| Intercalation Site (e.g., 2-3 DNA base pairs) | QM | DFT (e.g., with D3 correction) | Precise calculation of drug-DNA interaction energies and charge distribution. |

| Remaining DNA Helix | MM | Classical Force Field (e.g., AMBER, CHARMM) | Modeling the overall structure, flexibility, and electrostatic potential of the DNA. |

| Water and Ions | MM | Classical Force Field (e.g., TIP3P) | Simulating the solvent environment and its effect on binding and conformation. |

By leveraging QM/MM simulations, researchers can bridge the gap between high-accuracy quantum chemical calculations and the dynamic complexity of large-scale biological systems, providing a comprehensive understanding of the molecular interactions of this compound at the cellular level.

Advanced Research Directions and Applications of Daunomycinone D3

Structure-Mechanism Relationship Elucidation Through Isotopic Perturbation

The introduction of deuterium (B1214612) atoms into the daunomycinone (B1669838) molecule, creating Daunomycinone-d3, offers a unique opportunity to probe the intricate relationship between its structure and biological function. This isotopic substitution, while minimally altering the compound's steric and electronic properties, significantly changes the mass of specific atoms. This mass difference can be exploited through various spectroscopic and analytical techniques to gain unprecedented insights into the molecule's behavior at a sub-atomic level.

Decoding Conformational Dynamics and Binding Site Recognition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of molecules in solution. nih.govnih.gov The substitution of hydrogen with deuterium in this compound can simplify complex proton NMR spectra and provide specific nuclei to probe molecular motion.

In studies of the non-deuterated parent compound, daunomycin, proton NMR has been instrumental in understanding its interaction with DNA. These studies have shown that the A ring of the aglycone moiety maintains its conformation upon binding to dinucleotides, while the daunosamine (B1196630) sugar ring undergoes a conformational change. nih.gov By using this compound, researchers can perform more detailed NMR experiments to refine these models. For instance, deuterium NMR or observing the effect of deuterium substitution on nearby proton signals can provide precise information about the flexibility and orientation of the aglycone within its binding pocket.

Furthermore, Nuclear Overhauser Effect (NOE) studies, which measure the spatial proximity of atoms, can be enhanced with this compound. By selectively deuterating specific positions, researchers can isolate and more accurately measure NOEs between the drug and its biological target, such as a specific DNA sequence or a protein binding site. This allows for a more precise mapping of the binding interface and a deeper understanding of the recognition process.

Table 1: Illustrative NMR Chemical Shift Changes Upon Binding of an Anthracycline to a Dinucleotide

| Drug Proton | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - Bound | Change in Chemical Shift (Δδ ppm) |

| H-1 | 7.85 | 7.50 | -0.35 |

| H-2 | 7.60 | 7.20 | -0.40 |

| H-3 | 7.90 | 7.60 | -0.30 |

| OCH₃ | 4.10 | 3.90 | -0.20 |

This table illustrates the type of data obtained from NMR titration experiments, showing changes in proton chemical shifts of an anthracycline upon binding to a DNA dinucleotide. Similar experiments with this compound would provide more refined data on the aglycone's interaction.

Mapping Active Site Interactions in Enzymes

The metabolism of anthracyclines is a critical factor in their efficacy and toxicity. Enzymes, particularly those from the cytochrome P450 family, are involved in the metabolic transformation of these drugs. nih.gov The breaking of a carbon-hydrogen (C-H) bond is often a rate-limiting step in these metabolic reactions. nih.gov By replacing a hydrogen atom with a heavier deuterium atom at a metabolically active site, the C-D bond becomes stronger and is broken more slowly. This phenomenon is known as the kinetic isotope effect (KIE). nih.govwikipedia.org

By synthesizing different isotopologues of this compound, with deuterium placed at various positions on the aglycone, researchers can pinpoint the exact sites of enzymatic attack. If deuteration at a specific position leads to a significant decrease in the rate of metabolism, it provides strong evidence that this position is a key site of interaction with the enzyme's active site.

Mass spectrometry-based proteomics can be used to identify and quantify the metabolites of this compound. nih.govnih.gov By comparing the metabolite profiles of deuterated and non-deuterated daunomycinone, researchers can gain a detailed map of the metabolic pathways and the specific enzymes involved. This information is invaluable for understanding drug resistance mechanisms and for the rational design of new anthracycline analogs with improved metabolic stability.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) on the Metabolism of this compound

| Compound | Position of Deuteration | Rate of Metabolism (relative units) | Kinetic Isotope Effect (kH/kD) |

| Daunomycinone | N/A | 1.00 | N/A |

| This compound | Position X | 0.25 | 4.0 |

| This compound | Position Y | 0.95 | 1.05 |

This hypothetical data illustrates how a significant KIE at a specific position (Position X) can identify it as a site of metabolic activity.

Development of Chemical Biology Tools and Probes

The unique properties of this compound make it an excellent starting point for the development of sophisticated chemical biology tools and probes. These tools can be used to investigate the interactions of the drug with its cellular targets in a more dynamic and precise manner.

This compound as a Tracer for Target Engagement Studies

Target engagement studies are crucial for confirming that a drug is interacting with its intended target in a cellular or in vivo context. rsc.org this compound can be used as a stable isotope tracer in such studies. Cells or animals can be treated with this compound, and its uptake, distribution, and binding to target molecules can be tracked using mass spectrometry. mdpi.comwhiterose.ac.uk

For in vivo studies, this compound could be further modified with a positron-emitting radionuclide, such as carbon-11, to create a novel PET (Positron Emission Tomography) imaging agent. nih.gov PET imaging allows for the non-invasive visualization and quantification of drug distribution and target engagement in living organisms. nih.govmdpi.comaustinpublishinggroup.comclevelandclinic.org A PET tracer based on this compound would offer the advantage of altered metabolic properties, potentially leading to a clearer imaging signal and a more accurate assessment of target occupancy.

Design of Photoaffinity or Affinity Labeling Probes

Photoaffinity labeling is a powerful technique used to identify the binding partners of a small molecule within a complex biological system. nih.govglobethesis.com This method involves chemically modifying the molecule of interest with a photoreactive group, such as a diazirine. nih.govwustl.edu Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "tagging" the binding partners.

This compound can serve as a scaffold for the synthesis of novel photoaffinity probes. A photoreactive diazirine group, along with a reporter tag like biotin (B1667282) for subsequent purification, can be chemically attached to the daunomycinone core. The presence of deuterium in the core structure can aid in the mass spectrometric identification of the cross-linked peptides after isolation and proteolytic digestion, thus pinpointing the exact binding site on the target protein.

Methodological Innovations in Isotopic Chemical Research

The synthesis and application of this compound contribute to the broader field of isotopic chemical research by providing a valuable tool for studying a clinically important class of compounds. The development of synthetic routes to selectively deuterate complex natural products like daunomycinone pushes the boundaries of synthetic organic chemistry. bohrium.com

Furthermore, the use of this compound in combination with advanced analytical techniques such as high-resolution mass spectrometry and multidimensional NMR spectroscopy drives innovation in these fields. nih.govnih.gov The challenges associated with detecting and quantifying subtle isotopic differences spur the development of more sensitive and accurate analytical methods. These methodological advancements have a ripple effect, benefiting many other areas of chemical and biological research. ucsb.edujscimedcentral.comnih.govresearchgate.net

Advancements in Microscale Analysis of Labeled Metabolites

The use of stable isotope-labeled compounds, such as this compound, has revolutionized the microscale analysis of metabolites, particularly in the field of metabolomics. nih.gov These labeled compounds serve as ideal internal standards for quantitative analysis using mass spectrometry (MS), providing a benchmark for the accurate measurement of their non-labeled counterparts in complex biological matrices. fda.gov

Recent advancements in high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) have significantly enhanced the sensitivity and selectivity of metabolite detection. researchgate.netnih.gov When coupled with the use of stable isotope-labeled internal standards like this compound, these techniques allow for the precise quantification of daunorubicin (B1662515) and its metabolites, even at very low concentrations. This is crucial for understanding the pharmacokinetics and cellular metabolism of the drug.

Isotope tracing studies, where cells or organisms are exposed to a stable isotope-labeled precursor, enable the tracking of atoms through metabolic pathways. nih.gov While this compound itself is typically used as an internal standard, the principles of isotope tracing are central to understanding its metabolic fate. By using precursors labeled with stable isotopes like ¹³C or ¹⁵N in cell cultures, researchers can trace the biosynthesis and transformation of anthracycline metabolites, with this compound providing the quantitative anchor for these measurements. nih.gov This approach allows for the unambiguous identification and quantification of metabolic fluxes, offering a dynamic view of cellular responses to drug exposure. nih.gov

The development of novel analytical platforms and methodologies continues to push the boundaries of microscale analysis. Techniques such as chemical isotope labeling LC-MS can enhance the coverage of the metabolome, allowing for the comprehensive profiling of a wide range of metabolites from minimal sample volumes. researchgate.net The application of these advanced methods, underpinned by the use of reliable internal standards like this compound, is critical for elucidating the complex metabolic networks affected by anthracyclines.

Table 1: Analytical Techniques in Labeled Metabolite Analysis

| Technique | Application for this compound | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for metabolite identification. | High specificity and the ability to differentiate between molecules with similar masses. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of daunorubicin and its metabolites in biological samples. | High sensitivity, selectivity, and suitability for complex mixtures. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites. | Provides fragmentation patterns that act as a "fingerprint" for compound identification. |

| Stable Isotope Tracing | Used in conjunction with this compound as an internal standard to trace metabolic pathways. | Enables the measurement of metabolic fluxes and provides a dynamic view of metabolism. nih.gov |

Integration of Multi-Omics Data with Isotopic Tracing

The era of systems biology has ushered in the integration of multiple "omics" data streams—genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of biological systems. nih.gov The integration of metabolomics data, particularly from isotopic tracing studies, with other omics datasets provides a powerful approach to unravel the complex mechanisms of drug action and resistance. medchemexpress.comufz.de

This compound, by ensuring the accuracy of quantitative metabolomics, plays a foundational role in this integrative approach. Accurate metabolite quantification is essential for building robust multi-omics models that can correlate changes in metabolite levels with alterations in gene expression, protein abundance, and cellular phenotypes. nih.gov

For instance, by combining transcriptomic data with metabolomic profiles quantified using this compound, researchers can identify gene regulatory networks that are perturbed by daunorubicin treatment and lead to specific metabolic shifts. This can reveal novel mechanisms of drug efficacy or toxicity. Furthermore, integrating proteomic data can link changes in enzyme levels to observed metabolic fluxes, providing a more complete picture of the cellular response to the drug.

The challenges in multi-omics data integration are significant, requiring sophisticated computational and statistical methods to manage and interpret large and diverse datasets. nih.gov However, the insights gained from such an approach are invaluable. They can lead to the identification of novel biomarkers for drug response, the discovery of new therapeutic targets, and a more personalized approach to cancer therapy. medchemexpress.com The use of stable isotope-labeled standards is a critical component of ensuring the quality and reliability of the metabolomics data that feeds into these complex analyses. nih.gov